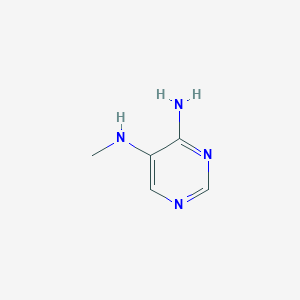

N-methylpyrimidine-4,5-diamine

Description

Properties

CAS No. |

3059-67-4 |

|---|---|

Molecular Formula |

C5H8N4 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

5-N-methylpyrimidine-4,5-diamine |

InChI |

InChI=1S/C5H8N4/c1-7-4-2-8-3-9-5(4)6/h2-3,7H,1H3,(H2,6,8,9) |

InChI Key |

XVKFIARTOSQEIY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CN=CN=C1N |

Origin of Product |

United States |

Methodological & Application

Advanced Protocol: Traube Purine Synthesis via N-Methylpyrimidine-4,5-diamine

Executive Summary & Strategic Rationale

This Application Note details the conversion of N-methylpyrimidine-4,5-diamine into purine analogs using the Traube Synthesis methodology. This transformation is the cornerstone for generating N7- or N9-methylated purines, which are critical scaffolds in the development of adenosine receptor antagonists, kinase inhibitors, and phosphodiesterase (PDE) inhibitors.

Unlike generic protocols, this guide addresses the specific regiochemical challenges posed by the N-methyl group. The presence of the methyl substituent on the 4,5-diamine precursor dictates the final alkylation site (N7 vs. N9) on the imidazole ring.

Core Mechanistic Logic

The synthesis proceeds via a two-stage annulation:

-

Formylation: The exocyclic amine reacts with a C1 donor (Formic acid, Orthoester, or Aldehyde) to form a formamide or Schiff base intermediate.

-

Cyclodehydration: Thermal or acid-catalyzed ring closure eliminates water (or alcohol) to fuse the imidazole ring onto the pyrimidine core.

Figure 1: General Traube Synthesis Pathway. The specific regioisomer of the starting diamine determines the N7/N9 methylation pattern.

Pre-Synthesis Considerations: Regiochemistry

Before initiating the protocol, verify the specific isomer of your starting material using 2D NMR (HMBC). The commercial name "N-methylpyrimidine-4,5-diamine" is ambiguous.

| Precursor Structure | Amino Group Positions | Final Purine Product |

| 4-amino-5-(methylamino)pyrimidine | 1° Amine at C42° Methylamine at C5 | 7-Methylpurine |

| 4-(methylamino)-5-aminopyrimidine | 2° Methylamine at C41° Amine at C5 | 9-Methylpurine |

Note: In standard biosynthetic numbering, the amine at C5 of the pyrimidine becomes N7 of the purine, and the amine at C4 becomes N9.

Protocol A: Standard Cyclization (Formic Acid)

Best for: Unsubstituted C8 purines; robust substrates tolerant of acidic, aqueous conditions.

Materials

-

Precursor: N-methylpyrimidine-4,5-diamine (1.0 eq)

-

Reagent/Solvent: Formic Acid (98%, 10-20 volumes)

-

Workup: Ammonium Hydroxide (28%), Ethanol

Step-by-Step Methodology

-

Charge: In a round-bottom flask equipped with a reflux condenser, suspend the diamine precursor in 98% Formic Acid.

-

Insight: Use high-concentration formic acid. Water content >10% can retard the dehydration step, leading to incomplete cyclization (stalled at the formamide intermediate).

-

-

Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting diamine is polar; the formamide intermediate is slightly less polar; the purine product is often distinctively fluorescent or UV-active.

-

-

Concentration: Evaporate the excess formic acid under reduced pressure to yield a viscous residue.

-

Neutralization: Redissolve the residue in a minimum amount of water. Slowly adjust pH to ~8 using Ammonium Hydroxide.

-

Observation: The purine often precipitates as a free base upon neutralization.

-

-

Purification: Cool the mixture to 4°C for 2 hours. Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Protocol B: Anhydrous Cyclization (Triethyl Orthoformate)

Best for: Acid-sensitive substrates; high-yield requirements; avoiding aqueous workups.

Materials

-

Precursor: N-methylpyrimidine-4,5-diamine (1.0 eq)

-

Reagent: Triethyl Orthoformate (TEOF) (excess, as solvent)

-

Catalyst: Acetic Anhydride (1.1 eq) or Sulfamic Acid (5 mol%)

Step-by-Step Methodology

-

Preparation: Place the diamine in a dry flask under Argon/Nitrogen atmosphere.

-

Addition: Add Triethyl Orthoformate (10 mL per gram of substrate). Add Acetic Anhydride (1.1 eq).

-

Heating: Heat to reflux (146°C) for 3–5 hours.

-

Validation: A Dean-Stark trap can be used to remove the ethanol byproduct, pushing the equilibrium forward.

-

-

Isolation: Cool to room temperature. The product often crystallizes directly from the reaction mixture.

-

Wash: Filter and wash the solid with cold diethyl ether or hexane to remove residual orthoformate.

Protocol C: Synthesis of 8-Substituted Analogs (Aldehyde Route)

Best for: Creating libraries of C8-functionalized purines (e.g., 8-phenyl-7-methylpurine).

Materials

-

Precursor: N-methylpyrimidine-4,5-diamine (1.0 eq)

-

Reagent: Aryl/Alkyl Aldehyde (1.1 eq)

-

Oxidant: Ferric Chloride (FeCl3) on Silica or air/O2

-

Solvent: Ethanol or DMF

Step-by-Step Methodology

-

Condensation: Dissolve diamine and aldehyde in Ethanol. Reflux for 2 hours.

-

Result: Formation of the Schiff base (imine) intermediate.

-

-

Oxidative Cyclization: Add the oxidant (e.g., FeCl3/Silica or catalytic Iodine). Continue reflux for 4–8 hours.

-

Why: The reaction with aldehyde yields a dihydropurine intermediate. An oxidation step is strictly required to aromatize the system to the final purine.

-

-

Workup: Filter off solid oxidants (if heterogeneous). Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Analytical Validation & Troubleshooting

Self-Validating NMR Markers

To confirm successful ring closure, compare the 1H NMR of the product against the precursor.

| Signal | Precursor (Diamine) | Product (Purine) |

| Amine Protons | Broad singlets (NH/NH2) at 4.0–6.0 ppm | Disappear |

| C8-H (Purine) | Not present | Sharp singlet at 8.0–8.5 ppm (Deshielded) |

| Methyl Group | ~2.8 ppm (Doublet if coupled to NH) | ~3.5–4.0 ppm (Singlet, deshielded by aromatic ring) |

Troubleshooting Guide

Figure 2: Troubleshooting logic for stalled Traube cyclizations.

References

-

Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft.

-

Brown, D. J. (2009).[2] Pyrimidines and Their Benzo Derivatives.[2] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Foundational text on Pyrimidine-to-Purine conversion).

-

Legraverend, M., & Grierson, D. S. (2006). The synthesis of N7- and N9-alkylated purines. Bioorganic & Medicinal Chemistry.[6][8]

- Potts, K. T. (1984). The Chemistry of Heterocyclic Compounds, Imidazoles and Benzimidazoles. Wiley-Interscience. (Detailed mechanisms on imidazole ring closure).

-

Nagamatsu, T. (2019). Recent Advances in the Synthesis of Purine Derivatives.[2][5][6][9] Current Organic Chemistry.

Sources

- 1. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Prebiotic Route to Thymine from Formamide—A Combined Experimental–Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

Application Note: Solvent Selection & Recrystallization Protocol for N-methylpyrimidine-4,5-diamine

Abstract

The isolation of high-purity N-methylpyrimidine-4,5-diamine (also known as 4-amino-5-methylaminopyrimidine) is a critical step in the synthesis of purine alkaloids (e.g., theobromine, caffeine) and novel pharmaceutical scaffolds. This guide defines a scientifically grounded solvent selection strategy, explicitly ruling out chemically incompatible solvents that are often erroneously selected. We provide a validated protocol for recrystallization using Ethanol-Water systems, ensuring >98% purity while preventing common degradation pathways such as oxidative coupling or cyclization.[1]

Chemical Context & Solubility Profiling

The Molecule[2]

-

Compound: N-methylpyrimidine-4,5-diamine

-

Chemotype: Electron-rich, amphoteric heteroaromatic diamine.[1]

-

Key Properties:

Solvent Selection Logic

The choice of solvent is governed by three critical factors: Solubility Differential , Chemical Inertness , and Crystal Lattice Formation .

| Solvent Class | Suitability | Scientific Rationale |

| Alcohols (EtOH, MeOH) | High | Excellent solubility at boiling point; moderate-to-low solubility at |

| Water | Moderate | Good solubility but high boiling point ( |

| Ketones (Acetone, MEK) | FORBIDDEN | CRITICAL FAILURE RISK: Vicinal diamines react with ketones to form imines or cyclize into benzodiazepine-like derivatives (Schiff base formation).[1] |

| Ethers (THF, Et2O) | Low | Poor solubility.[1] Excellent anti-solvents to induce precipitation.[1] |

| Chlorinated (DCM) | Low | Good for extraction, poor for recrystallization (high solubility even at low temps, or "oiling out").[1] |

Critical Workflow Visualization

Solvent Decision Tree

The following logic gate ensures the correct solvent system is chosen based on crude purity and physical state.

Figure 1: Decision matrix for selecting the purification pathway. Note the strict prohibition of ketones.

Detailed Experimental Protocols

Protocol A: Recrystallization from Ethanol (Standard)

Applicability: For crude solids with purity >85%.[1]

Reagents:

-

Ethanol (Absolute or 95%)

-

Activated Carbon (optional, for colored impurities)

-

Inert Gas (Nitrogen or Argon)

Step-by-Step Procedure:

-

Saturation: Place 5.0 g of crude N-methylpyrimidine-4,5-diamine in a 100 mL round-bottom flask.

-

Inert Atmosphere: Purge the flask with Nitrogen. Reason: Electron-rich amines can oxidize at high temperatures, turning dark brown.

-

Dissolution: Add 20 mL of Ethanol. Heat to reflux (

) with magnetic stirring.[1]-

Checkpoint: If the solid does not dissolve, add Ethanol in 5 mL increments until dissolution is complete. Do not exceed 50 mL total.

-

-

Clarification (Optional): If the solution is dark/colored, add 0.5 g Activated Carbon. Stir at reflux for 5 minutes, then filter hot through a pre-heated Celite pad or sintered glass funnel.

-

Crystallization:

-

Allow the filtrate to cool slowly to Room Temperature (RT) over 1 hour. Rapid cooling traps impurities.[1]

-

Once at RT, place the flask in an ice-water bath (

) for 2 hours.

-

-

Harvesting: Filter the crystals using vacuum filtration.

-

Washing: Wash the filter cake with 10 mL of cold (

) Ethanol. -

Drying: Dry under high vacuum (0.1 mbar) at

for 6 hours.

Protocol B: Acid-Base Reprecipitation (For Oily/Impure Crudes)

Applicability: For sticky oils or crudes that fail to crystallize directly.[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude oil in minimal 2M Hydrochloric Acid (HCl).[1]

-

Filtration: Filter the acidic solution to remove insoluble tars.[1]

-

Neutralization: Cool the filtrate to

. Slowly add 25% Ammonium Hydroxide ( -

Precipitation: Adjust pH to ~9-10. The free base N-methylpyrimidine-4,5-diamine will precipitate as a solid.

-

Collection: Filter the solid, wash with cold water, and dry.[1][7]

-

Final Polish: If necessary, perform Protocol A on this precipitated solid for analytical grade purity.

Analytical Validation & Troubleshooting

Quality Control Metrics

After drying, validate the product using the following parameters:

| Parameter | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.5% (Area %) | HPLC (C18 column, Phosphate buffer/MeOH) |

| Residual Solvent | < 5000 ppm (Ethanol) | GC-Headspace or 1H-NMR |

| Identity | Matches Reference Standard | 1H-NMR (D2O or DMSO-d6) |

Troubleshooting Guide

-

Problem: "Oiling Out" (Liquid phase separation instead of crystals).

-

Problem: Low Yield (<50%).

-

Cause: Too much solvent used.[1]

-

Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and cool again to harvest a "second crop."

-

-

Problem: Product is Brown/Purple.

References

-

Synthesis of 4,5-diaminopyrimidine Derivatives

-

General Purification of Aminopyrimidines

-

Chemical Incompatibility Warning (Acetone + Diamines)

-

Traube Synthesis Intermediates (Contextual)

Sources

- 1. 4,5-Diaminopyrimidine | C4H6N4 | CID 83703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2009089677A1 - Theobromine production process - Google Patents [patents.google.com]

- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 4. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]

- 5. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN101896484A - Theobromine production method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Biosynthesis of caffeine by tea-leaf extracts. Enzymic formation of theobromine from 7-methylxanthine and of caffeine from theobromine - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: N-Methylpyrimidine-4,5-diamine Synthesis

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization & Troubleshooting

System Overview & Architecture

To diagnose yield failures, we must first visualize the standard high-fidelity synthetic route. The synthesis of N-methylpyrimidine-4,5-diamine typically proceeds via the nucleophilic aromatic substitution (

Master Reaction Scheme

The following diagram outlines the critical pathway and decision nodes.

Figure 1: Validated synthetic pathway from 4-chloro-5-nitropyrimidine. Note the critical branching point at Step 1 where temperature control prevents side reactions.

Troubleshooting Modules (Ticket Resolution)

Case ID: YLD-01 | The "Missing Mass" in Step 1 ( )

Symptom: Low yield of the intermediate N-methyl-5-nitropyrimidin-4-amine. The crude mixture shows multiple spots on TLC or significant starting material remaining. Diagnosis: Competitive Hydrolysis or Bis-Addition. The 4-position in 5-nitropyrimidines is highly electrophilic due to the electron-withdrawing nitro group.

-

Hydrolysis: If moisture is present, the chlorine is displaced by OH⁻ (forming the pyrimidinone), which is dead-end waste.

-

Exotherm: The reaction with methylamine is exothermic.[1] Uncontrolled heat promotes double addition (if starting with di-halo precursors) or ring opening.

Resolution Protocol:

-

Solvent Switch: Avoid aqueous methylamine if possible. Use 2.0 M Methylamine in THF or Ethanol . This minimizes hydrolysis risk.

-

Cryogenic Addition: Cool the substrate solution to -10°C to 0°C before adding the amine.

-

Stoichiometry: Use exactly 2.1 equivalents of methylamine (1 eq as nucleophile, 1 eq as HCl scavenger). Alternatively, use 1.1 eq Methylamine + 1.2 eq DIPEA (Hunig's Base) to prevent amine waste.

| Parameter | Standard Protocol | Optimized Protocol | Why? |

| Temperature | Room Temp (25°C) | -10°C to 0°C | Suppresses hydrolysis and side-reactions. |

| Reagent | 40% aq. Methylamine | 2M MeNH₂ in THF | Eliminates water; prevents formation of 4-hydroxy impurity. |

| Addition | Bolus (All at once) | Dropwise over 30 min | Controls local exotherm spikes. |

Case ID: YLD-02 | Stalled Reduction (Nitro Amine)

Symptom: Reaction stalls at 50-80% conversion. Hydrogen uptake ceases. Diagnosis: Catalyst Poisoning or Solubility Limits. The intermediate (nitro-amine) is poorly soluble in non-polar solvents, often precipitating and coating the catalyst (Pd/C). Additionally, if the starting material was made via thiomethyl displacement, trace sulfur will kill the Pd catalyst immediately.

Resolution Protocol:

-

Solvent System: Switch to Methanol (MeOH) or Ethanol/Ethyl Acetate (1:1) . If solubility is still poor, add 5% Acetic Acid to protonate the amine and increase solubility.

-

Catalyst Loading: Standard is 10% w/w loading of 10% Pd/C. Increase to 20% w/w if kinetics are sluggish.

-

Alternative Reductant (Iron/Acetic Acid): If catalytic hydrogenation fails due to poisoning, switch to chemical reduction.

-

Recipe: Suspend intermediate in AcOH/H₂O (5:1). Add Fe powder (5 eq) portion-wise at 60°C.

-

Warning: This requires a difficult workup (removing iron salts) which may lower isolated yield (see Case YLD-03).

-

Case ID: YLD-03 | The "Invisible" Product (Workup Losses)

Symptom: Reaction shows 100% conversion on LCMS, but extraction yields <30% mass. Diagnosis: High Water Solubility (Amphotericity). N-methylpyrimidine-4,5-diamine is a polar, amphoteric molecule. It is soluble in water and poorly soluble in ether/hexane. Standard aqueous workup (washing with water/brine) will wash your product down the drain.

Resolution Protocol (The "Dry" Workup):

-

Filtration: Filter off the catalyst (Pd/C) or salts through a Celite pad.

-

Evaporation: Concentrate the filtrate to complete dryness.

-

Resin Treatment (If salts present): If you used Fe/AcOH or HCl, the product is a salt. Dissolve in MeOH and treat with a basic resin (e.g., Amberlyst A-21) or neutralize with methanolic ammonia, then filter and evaporate.

-

Recrystallization: Do NOT extract. Recrystallize the solid residue from Isopropanol (iPrOH) or Acetonitrile . The diamine often crystallizes well from cooling hot iPrOH.

Troubleshooting Logic Tree

Use this flow to diagnose yield loss in real-time.

Figure 2: Decision matrix for diagnosing yield loss. Note the "Fatal Error" regarding aqueous washes.

Frequently Asked Questions (FAQ)

Q: Can I use 4,6-dichloropyrimidine as the starting material? A: Proceed with extreme caution. Reaction of methylamine with 4,6-dichloropyrimidine often leads to the bis-substituted product (4,6-bis(methylamino)pyrimidine) because the second chlorine becomes activated. If you must use this, you need to carefully control equivalents (0.9 eq amine) and accept lower yields, or use the 4-chloro-5-nitro precursor which is regioselective due to the nitro group's directing effect [1].

Q: My product turned purple/brown on the bench. Is it ruined? A: Likely not, but it is oxidizing. Diaminopyrimidines are electron-rich and prone to air oxidation (similar to phenylenediamines). Store the product under Argon/Nitrogen in the dark at -20°C. If it's a salt (HCl), it is much more stable.

Q: How do I remove the iron salts if I use Fe/AcOH reduction? A: This is painful. The best method is to evaporate the acetic acid, suspend the residue in MeOH, and add solid Na₂CO₃ to neutralize. Evaporate again to dryness, then perform a Soxhlet extraction with Ethyl Acetate or boiling Isopropanol to pull the organic product away from the iron sludge. Avoid this if Pd/C hydrogenation is an option.

References

- Brown, D. J. (1962). The Pyrimidines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Detailed analysis of nucleophilic attack on chloropyrimidines and the directing effects of 5-nitro groups).

- Lister, J. H. (1966). Fused Pyrimidines Part II: Purines. Wiley-Interscience. (Describes the synthesis of 4,5-diaminopyrimidines as precursors to purines).

-

Baran, P. S., et al. (2006). "One-Step Synthesis of 4,5-Disubstituted Pyrimidines." Heterocycles. Link (Modern approaches to pyrimidine synthesis).

-

Jain, K. S., et al. (2006).[2] "Recent advances in the chemistry of 4,5-diaminopyrimidines." Current Science. (Review of reactivity and solubility properties).

Sources

Technical Support Center: Regioselectivity in 4,5-Diaminopyrimidine Methylation

Status: Active Ticket ID: PYR-ME-45-REGIO Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting isomer mixtures and low yields during direct methylation.

Introduction: The "Ambident" Trap

Welcome to the technical support hub for pyrimidine functionalization. If you are accessing this guide, you are likely observing a complex mixture of products after treating 4,5-diaminopyrimidine with an alkylating agent (e.g., Methyl Iodide, Dimethyl Sulfate).

The Core Issue: 4,5-diaminopyrimidine is a tetradentate nucleophile . It possesses four potential sites for electrophilic attack:

-

Ring Nitrogen N1 (Highly nucleophilic, often sterically accessible).

-

Ring Nitrogen N3 (Nucleophilic, but often sterically hindered by C2/C4 substituents).

-

Exocyclic Amine N4 (Participates in resonance; lone pair is less available but can be alkylated under forcing conditions).

-

Exocyclic Amine N5 (Typically the most nucleophilic exocyclic site, behaving like an aniline).

Direct methylation is rarely regioselective by accident. It requires precise control of sterics, electronics, and pH. This guide provides the diagnostic tools to identify your impurity profile and the synthetic protocols to fix it.

Module 1: Diagnostic Framework (Why did it fail?)

Q: Why does my HPLC/LC-MS show 3-4 distinct methylated peaks?

A: You are witnessing competitive alkylation . In neutral or basic media, the electron-rich 4,5-diamino system pushes electron density into the ring.

-

Kinetic Product: often Ring N1 . The lone pair at N1 is typically the HOMO (Highest Occupied Molecular Orbital) coefficient leader in 4-aminopyrimidines.

-

Thermodynamic Product: Rearrangement to exocyclic methylation (Dimroth rearrangement-like) or poly-methylation (quaternary salts) can occur upon heating.

-

The N5 Factor: The amine at C5 is not conjugated to the ring electron-withdrawing system as strongly as the C4-amine. It behaves like an electron-rich aniline and competes aggressively for the electrophile.

Visualizing the Competition

Figure 1: Mechanistic divergence in the direct methylation of 4,5-diaminopyrimidine. Note the competition between N1 (ring) and N5 (exocyclic).

Module 2: Troubleshooting Direct Methylation

If you must methylate the diamine directly (e.g., late-stage diversification), use these parameters to bias the reaction.

Protocol A: Favoring Ring N-Methylation (N1)

To target the ring nitrogen, you must deprotonate the ring (increasing its nucleophilicity) while keeping the exocyclic amines neutral (or protected, though that changes the substrate).

-

Solvent: Polar Aprotic (DMF or DMSO).

-

Base: NaH (Sodium Hydride) or Cs₂CO₃.

-

Electrophile: Methyl Iodide (1.05 equiv). Do not excess.

-

Temperature: 0°C to Room Temperature. Heat promotes exocyclic attack.

Protocol B: Favoring Exocyclic N-Methylation

This is difficult to achieve selectively without protecting groups, but "soft" conditions favor the softer nucleophile (amine) over the harder nucleophile (ring nitrogen).

-

Method: Reductive Amination (The "Soft" Approach).

-

Reagents: Formaldehyde (HCHO) + NaCNBH₃ (Sodium cyanoborohydride).

-

Mechanism: Forms the imine/iminium at the exocyclic amines (N5 is faster than N4) followed by hydride reduction. This avoids quaternary salt formation on the ring.

| Variable | Condition for Ring Alkylation (N1/N3) | Condition for Exocyclic Alkylation (N4/N5) |

| Electrophile | MeI, MeOTf (Hard electrophiles) | HCHO/NaCNBH₃ (Reductive alkylation) |

| Base | Strong (NaH, KOtBu) | Weak/Buffered (AcOH/NaOAc) |

| Solvent | DMF, DMSO (Dissolves anion) | MeOH, EtOH |

| Temp | < 25°C | Reflux (if using halides), RT (if reductive) |

Module 3: The "Nuclear Option" – Route Redesign

Expert Insight: The most robust way to obtain a pure regioisomer of methylated 4,5-diaminopyrimidine is NOT to methylate the diamine. Instead, methylate the precursor where the regioselectivity is controlled by leaving groups (SNAr).

The "Gold Standard" Workflow: SNAr Displacement

Instead of adding a methyl group to an amine, displace a halide with methylamine.

Target: 4-Amino-5-methylaminopyrimidine (N5-methylated) or 4-Methylamino-5-aminopyrimidine (N4-methylated).

Step-by-Step Protocol (N4-Methylation Example):

-

Starting Material: 4,6-Dichloro-5-nitropyrimidine.[1]

-

Step 1 (SNAr 1): React with Methylamine (1.0 equiv) at 0°C.

-

Regiocontrol: The chlorine atoms are highly activated. Methylamine displaces one Cl.

-

Result: 4-Chloro-6-methylamino-5-nitropyrimidine.

-

-

Step 2 (SNAr 2): React with Ammonia (or second amine).

-

Result: 4-Amino-6-methylamino-5-nitropyrimidine.

-

-

Step 3 (Reduction): Hydrogenation (H₂, Pd/C) or Iron reduction (Fe/AcOH).

-

Final Product:4,5-Diamino-6-methylaminopyrimidine (High Purity).

-

Why this works: You define the position of the methyl group before the sensitive diamine system is formed.

Decision Tree for Route Selection

Figure 2: Strategic decision tree for selecting the synthesis route based on the desired regioisomer.

Module 4: Analytical Validation

How do you prove you made the N1-methyl isomer and not the N3 or N5?

Nuclear Overhauser Effect (NOE) - The Definitive Test

Simple 1H NMR is often insufficient due to overlapping signals. You must use NOE (1D-NOE or NOESY).

-

Scenario: Distinguishing N1-Me from N3-Me.

-

Experiment: Irradiate the Methyl peak (~3.5 ppm).

-

Observation:

-

N1-Methyl: You should see an NOE enhancement of the proton at C6 (or C2 if unsubstituted).

-

N3-Methyl: You should see an NOE enhancement of the proton at C2 (if present) or substituents at C4.

-

Exocyclic (N-Me): You will see NOE coupling to the adjacent NH proton (if not fully substituted) or specific spatial neighbors.

-

UV Shifts (Bathochromic Shifts)

N-methylation of the pyrimidine ring often results in a bathochromic shift (red shift) compared to the unmethylated precursor due to changes in the conjugation system.

-

N-Ring Methyl: λmax typically shifts +10-20 nm.

-

Exocyclic Methyl: Shift is usually minimal compared to the parent amine.

15N-HMBC (Long Range)

If you have access to a high-field magnet, 1H-15N HMBC is powerful.

-

N-Methyl: The methyl protons will show a strong 3-bond coupling to the specific ring nitrogen they are attached to. The chemical shift of N1 vs N3 is distinct (N1 is often more shielded if adjacent to an amino group).

References & Grounding

-

Mechanistic Insight on Pyrimidine Methylation:

-

Title: Regioselectivity of Cobalamin-Dependent Methyltransferase (Analogous electronic study on regioselectivity).

-

Source: PubMed / NIH

-

URL:[Link]

-

Relevance: Establishes the role of pH and solvent in tuning regioselectivity of aromatic systems.

-

-

Synthetic Routes (Precursor Strategy):

-

Analytical Differentiation (NMR):

-

Traube Synthesis Context:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

Troubleshooting solubility issues of N-methylpyrimidine-4,5-diamine in water

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility issues with N-methylpyrimidine-4,5-diamine in aqueous solutions. Our goal is to equip you with the scientific principles and practical methodologies to overcome these challenges in your experimental workflows.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of N-methylpyrimidine-4,5-diamine's physicochemical properties is crucial for troubleshooting its solubility. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its structure and data from analogous compounds such as other aminopyrimidines.

| Property | Predicted Value/Information | Implication for Aqueous Solubility |

| Molecular Formula | C₅H₈N₄ | - |

| Molecular Weight | 124.14 g/mol | - |

| Predicted logP | ~ -0.5 to 0.5 | A low logP value suggests the compound is relatively hydrophilic and should have some inherent water solubility. However, other factors like crystal lattice energy can override this.[1][2] |

| Predicted pKa | pKa₁: ~2.5-3.5 (pyrimidine ring nitrogen)pKa₂: ~5.5-6.5 (amino groups) | The presence of multiple basic nitrogen atoms means that the compound's charge state, and therefore its solubility, will be highly dependent on the pH of the solution. It will be more soluble at acidic pH where the amine groups are protonated. |

| Appearance | Likely a crystalline solid | The energy required to break the crystal lattice can be a significant barrier to dissolution, even for a relatively hydrophilic molecule. |

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I'm having difficulty dissolving N-methylpyrimidine-4,5-diamine in water. Is this expected?

Yes, this is a common issue. While the molecule has structural features that suggest some water solubility (amine groups capable of hydrogen bonding), its crystalline nature and the potential for strong intermolecular interactions in its solid state can make it challenging to dissolve directly in neutral water. Similar aminopyrimidine compounds are often described as having slight to moderate water solubility.[3][4]

Q2: Why did my compound initially dissolve with heating, but then precipitate upon cooling?

This phenomenon, known as supersaturation, is common when heat is used to increase the dissolution rate. While heating can provide the energy to break the crystal lattice and force the compound into solution, the solution may become supersaturated.[5] As the solution cools, the kinetic energy of the water molecules decreases, and they are no longer able to keep the compound fully solvated, leading to precipitation.

Q3: How does pH influence the solubility of N-methylpyrimidine-4,5-diamine?

The pH of the solvent is a critical factor governing the solubility of this compound. The pyrimidine ring and the amino groups are basic and can be protonated in acidic conditions.

-

At Neutral or Basic pH (pH ≥ 7): The molecule is likely to be in its neutral, less soluble form.

-

At Acidic pH (pH < 6): The nitrogen atoms in the molecule become protonated, acquiring a positive charge. This charged species interacts more favorably with polar water molecules, significantly increasing solubility.

Therefore, acidifying the aqueous solvent is a primary strategy to enhance the solubility of N-methylpyrimidine-4,5-diamine.

Troubleshooting Workflow for Dissolution

Below is a systematic workflow to guide you through the process of dissolving N-methylpyrimidine-4,5-diamine.

Caption: A step-by-step troubleshooting workflow for dissolving N-methylpyrimidine-4,5-diamine in aqueous solutions.

Q4: Can I use organic co-solvents? What are the considerations for biological assays?

Yes, using a water-miscible organic co-solvent is a common and effective strategy.

-

Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used to dissolve poorly soluble compounds for biological research.[6][7] It is advisable to prepare a high-concentration stock solution in 100% DMSO or ethanol.

-

Considerations for Cell-Based Assays: When using a co-solvent for in vitro experiments, it is crucial to ensure that the final concentration of the solvent in your assay is low enough to not affect the cells. Typically, the final concentration of DMSO in cell culture media should be kept below 0.5%, and for ethanol, it is often recommended to be even lower.[7][8] Always run a vehicle control (media with the same final concentration of the co-solvent) to ensure that any observed effects are due to your compound and not the solvent.

Q5: My compound is still not dissolving, even with pH adjustment. What else can I do?

If you are still facing issues, consider the following:

-

Particle Size Reduction: The rate of dissolution is proportional to the surface area of the solid.[9] If you have a crystalline material, carefully grinding it with a mortar and pestle before attempting to dissolve it can increase the surface area and improve the dissolution rate.

-

Sonication: Using a bath sonicator can provide energy to break up solid aggregates and enhance dissolution.

Q6: How should I store my stock solutions of N-methylpyrimidine-4,5-diamine?

-

Aqueous Solutions: If you have successfully prepared an acidic aqueous stock solution, it is best to store it at 4°C for short-term use (a few days) or in aliquots at -20°C or -80°C for long-term storage to minimize degradation. Pyrimidine rings can be susceptible to degradation over time in aqueous solutions.[10][11][12]

-

Organic Solvent Stocks (e.g., DMSO): Stock solutions in anhydrous DMSO are generally more stable than aqueous solutions. These can be stored at -20°C for several months. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of an Acidified Aqueous Stock Solution

This protocol is suitable for applications where a purely aqueous solution is required.

-

Preparation:

-

Weigh the desired amount of N-methylpyrimidine-4,5-diamine powder in a sterile conical tube.

-

Add approximately 80% of the final desired volume of sterile, deionized water.

-

-

Initial Dissolution Attempt:

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, proceed to the next step.

-

-

pH Adjustment:

-

While vortexing, add 0.1 M HCl dropwise.

-

Monitor the pH of the solution periodically using a calibrated pH meter or pH strips.

-

Continue adding HCl until the compound is fully dissolved. The target pH will likely be in the range of 4.0-5.5.

-

-

Final Steps:

-

Once the compound is fully dissolved, add deionized water to reach the final desired volume.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Store the solution at 4°C for short-term use or at -20°C for long-term storage.

-

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

This is the recommended method for preparing a stock solution for use in cell-based assays.

-

Preparation:

-

Weigh the desired amount of N-methylpyrimidine-4,5-diamine powder in a sterile, chemical-resistant tube (e.g., glass or polypropylene).

-

Add the required volume of anhydrous, sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

-

-

Dissolution:

-

Vortex the mixture until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

-

-

Storage:

-

Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

-

Use in Experiments:

-

When preparing your working solutions, dilute the DMSO stock directly into your aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration is below the tolerance level of your experimental system (typically <0.5%).

-

References

-

Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

-

Veeprho. (n.d.). N4-Methyl-5-(3,4,5-trimethoxybenzyl)-pyrimidine-2,4-diamine | CAS 92653-78-6. Retrieved from [Link]

-

Wikipedia. (2023, January 22). 4,5-Diaminopyrimidine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4,6-dimethyl-2-aminopyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Retrieved from [Link]

-

CatSci. (n.d.). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved from [Link]

-

ResearchGate. (2022, January 8). (PDF) Degradation of Pyrimidine Nucleotides. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Biology LibreTexts. (2026, January 19). 22.4: Biosynthesis and Degradation of Nucleotides. Retrieved from [Link]

-

YouTube. (2021, November 19). Choosing and preparing pH buffers - practical stuff. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Retrieved from [Link]

-

Considerations regarding use of solvents in in vitro cell based assays. (2016). BMC Research Notes, 9, 267. [Link]

-

eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. mdpi.com [mdpi.com]

- 3. How to Predict pKa | Rowan [rowansci.com]

- 4. mt.com [mt.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. Buffers for Biochemical Reactions [worldwide.promega.com]

- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 11. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Purification of N-methylpyrimidine-4,5-diamine by Column Chromatography

Welcome to the dedicated technical support center for the chromatographic purification of N-methylpyrimidine-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this polar, heterocyclic compound. Our goal is to empower you with the knowledge to optimize your purification workflows, ensuring high purity and yield.

Troubleshooting Guide: Common Issues and Solutions

Navigating the purification of N-methylpyrimidine-4,5-diamine can present unique challenges due to its polar nature and basic amine functionalities. This section provides a systematic approach to troubleshooting common problems.

Visual Troubleshooting Workflow

The following flowchart outlines a decision-making process for addressing typical issues encountered during the column chromatography of N-methylpyrimidine-4,5-diamine.

Caption: Troubleshooting workflow for N-methylpyrimidine-4,5-diamine purification.

Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise during the purification of N-methylpyrimidine-4,5-diamine.

Q1: My N-methylpyrimidine-4,5-diamine is not eluting from the silica gel column, even with a high percentage of methanol in dichloromethane. What should I do?

A: This is a common issue due to the high polarity of N-methylpyrimidine-4,5-diamine and its strong interaction with the acidic silanol groups on the silica surface.

-

Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. A gradient of methanol in dichloromethane is a good starting point. You can also try adding a small amount of ammonium hydroxide to the mobile phase (e.g., 0.1-1%) to help deprotonate the basic amine groups and reduce their interaction with the silica.

-

Consider Alternative Stationary Phases: If increasing the mobile phase polarity is insufficient, silica gel may not be the ideal stationary phase. Consider the following alternatives:

-

Alumina (basic or neutral): Alumina can be less acidic than silica and may reduce the strong adsorption of your basic compound.[1]

-

Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[2][3] Highly polar compounds like N-methylpyrimidine-4,5-diamine may have better elution profiles in this mode.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[4][5][6] It utilizes a polar stationary phase (like silica, diol, or amino) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[4][6]

-

Q2: I am observing significant peak tailing for my compound. How can I improve the peak shape?

A: Peak tailing is often caused by strong, non-ideal interactions between the basic amine groups of your compound and the acidic silanol groups on the silica gel surface.[1]

-

Use a Mobile Phase Modifier: Adding a small amount of a basic modifier to your mobile phase can help to saturate the active silanol sites on the silica gel, leading to more symmetrical peaks. Common choices include:

-

Triethylamine (TEA): Typically added at a concentration of 0.1-1%.

-

Ammonium Hydroxide: A 1-2% addition to the mobile phase can be effective.[1]

-

-

Deactivate the Silica Gel: You can pre-treat the silica gel with a solution of a basic modifier before packing the column to reduce its acidity.[7]

-

Switch to a Different Stationary Phase: As mentioned previously, alumina or a polymer-based stationary phase can provide better peak shapes for basic compounds.

Q3: How do I choose the initial mobile phase composition for purifying N-methylpyrimidine-4,5-diamine?

A: The initial mobile phase selection is crucial for a successful separation.

-

Thin-Layer Chromatography (TLC): Always start by developing a suitable solvent system using TLC. The ideal solvent system should give your compound an Rf value between 0.2 and 0.4. Test a range of solvent systems with varying polarities. For N-methylpyrimidine-4,5-diamine, good starting points for TLC analysis on silica gel plates would be mixtures of dichloromethane and methanol, or ethyl acetate and methanol.

-

Gradient Elution: For column chromatography, it is often beneficial to start with a less polar mobile phase than the one that gives the ideal Rf on TLC and gradually increase the polarity. This will ensure that your compound binds to the column initially and then elutes as a sharp band. A typical gradient could start with 100% dichloromethane and gradually increase the percentage of methanol.

Q4: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for the purification of N-methylpyrimidine-4,5-diamine?

A: Yes, HILIC is an excellent technique for purifying highly polar compounds like N-methylpyrimidine-4,5-diamine.[4][5][6]

-

Mechanism: In HILIC, a polar stationary phase is used with a mobile phase that has a high organic solvent content (typically acetonitrile) and a low aqueous content.[6] A water layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the water content in the mobile phase.

-

Stationary Phases: Common HILIC stationary phases include unmodified silica, as well as columns with bonded polar functional groups like amino, cyano, or diol.[8][9]

-

Mobile Phases: A typical HILIC mobile phase consists of acetonitrile and water, often with a buffer like ammonium formate or ammonium acetate to control pH and improve peak shape.

Key Parameters in N-methylpyrimidine-4,5-diamine Purification

The following diagram illustrates the interconnected factors influencing the chromatographic separation of N-methylpyrimidine-4,5-diamine.

Caption: Interplay of key parameters in the purification of N-methylpyrimidine-4,5-diamine.

Experimental Protocols

Protocol 1: Normal-Phase Chromatography on Silica Gel

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude material.

1. Materials:

- Silica gel (60 Å, 230-400 mesh)

- Dichloromethane (DCM), HPLC grade

- Methanol (MeOH), HPLC grade

- Triethylamine (TEA) or Ammonium Hydroxide (concentrated)

- Crude N-methylpyrimidine-4,5-diamine

2. Mobile Phase Preparation:

- Prepare a stock solution of your chosen modifier in methanol (e.g., 1% TEA in MeOH).

- Your mobile phase will be a mixture of DCM and MeOH. The exact ratio should be determined by TLC analysis. A common starting point is a gradient from 100% DCM to 90:10 DCM:MeOH.

3. Column Packing:

- Prepare a slurry of silica gel in the initial, least polar mobile phase.

- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

- Ensure the silica bed is level and free of cracks.

4. Sample Loading:

- Dissolve the crude N-methylpyrimidine-4,5-diamine in a minimum amount of a polar solvent (e.g., methanol or DCM/methanol).

- Alternatively, for better resolution, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

5. Elution and Fraction Collection:

- Begin elution with the initial mobile phase.

- Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

- Collect fractions and monitor the elution of your compound by TLC.

6. Product Isolation:

- Combine the fractions containing the pure product.

- Remove the solvent under reduced pressure to obtain the purified N-methylpyrimidine-4,5-diamine.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is suitable for more challenging purifications where normal-phase chromatography is ineffective.

1. Materials:

- HILIC stationary phase (e.g., silica, amino, or diol-bonded silica)

- Acetonitrile (ACN), HPLC grade

- Deionized water

- Ammonium formate or ammonium acetate

- Crude N-methylpyrimidine-4,5-diamine

2. Mobile Phase Preparation:

- Prepare an aqueous buffer solution (e.g., 10 mM ammonium formate in water).

- The mobile phase will be a mixture of ACN and the aqueous buffer. A typical starting condition is 95:5 ACN:aqueous buffer.

3. Column Equilibration:

- Equilibrate the HILIC column with the initial mobile phase for an extended period (at least 10-15 column volumes) to ensure the formation of a stable aqueous layer on the stationary phase.

4. Sample Loading:

- Dissolve the crude sample in the initial mobile phase. It is crucial to avoid dissolving the sample in a solvent stronger than the mobile phase to prevent peak distortion.

5. Elution and Fraction Collection:

- Begin elution with the initial mobile phase.

- Gradually increase the polarity by increasing the percentage of the aqueous buffer.

- Collect fractions and monitor by an appropriate method (e.g., HPLC-UV, LC-MS).

6. Product Isolation:

- Combine the pure fractions and remove the solvents, which may involve lyophilization if the product is highly water-soluble.

Quantitative Data Summary

The following table provides a summary of typical parameters for the purification of polar amines like N-methylpyrimidine-4,5-diamine. These are starting points and should be optimized for your specific separation.

| Parameter | Normal-Phase (Silica Gel) | HILIC | Reversed-Phase (C18) |

| Stationary Phase | Silica Gel | Silica, Amino, Diol | C18-bonded Silica |

| Typical Mobile Phase | DCM/MeOH or EtOAc/MeOH | ACN/Water with buffer | Water/ACN or Water/MeOH |

| Modifier | 0.1-1% TEA or NH4OH | 5-20 mM Ammonium Formate | 0.1% Formic Acid or TFA |

| Typical Gradient | 0-20% MeOH in DCM | 5-50% Water in ACN | 5-95% ACN in Water |

| Loading Capacity | Moderate | Low to Moderate | Low to Moderate |

References

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu

- Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.

- Mixed-Mode Chromatography. Thermo Fisher Scientific - US.

- 4,5-diaminopyrimidine derivatives and a method for the preparation thereof.

- HILIC Purification Strategies for Flash Chrom

- Troubleshooting column chromatography purification of polar ketone compounds. Benchchem.

- Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.

- HPLC Separation Modes - Stationary Phase in HPLC.

- Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography.

- Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. Biotage.

- Different Types of Stationary Phases in Liquid Chrom

- Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chrom

- unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosyl

- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

- Optimization of the Mobile Phase Composition | Request PDF.

- Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine P

- Interactions of HPLC St

- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.

- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

- Optimizing a mobile phase gradient for peptide purification using flash column chrom

- Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.

- 4,5-Diaminopyrimidine. Wikipedia.

- Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem.

- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI.

- Fundamentals of mixed mode (multimodal)

- Tips and Tricks for the Lab: Column Troubleshooting and Altern

- Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI.

- troubleshooting column chrom

- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.

- Recent Advances in Pyrimidine-Based Drugs. PMC.

- HILIC separ

- Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. PubMed.

- Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chrom

- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.

- 4,5-Diaminopyrimidine. ChemicalBook.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- N-METHYLPIPERAZINE.

- Stationary Phases for Modern Thin-Layer Chromatography.

- Mixed-Mode Chromatography — Optimizing Target Purity and Recovery with Buffer Additives. YouTube.

- 4-Amino-5-aminomethyl-2-methylpyrimidine. ChemicalBook.

- N4-Methyl-5-(3,4,5-trimethoxybenzyl)-pyrimidine-2,4-diamine. Veeprho.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. waters.com [waters.com]

- 3. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]

- 4. teledynelabs.com [teledynelabs.com]

- 5. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromatography [chem.rochester.edu]

- 8. veeprho.com [veeprho.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Resolving mixtures of N4-methyl and N5-methyl pyrimidine isomers

Topic: Differentiation and Separation of N4-Methylcytosine (4mC) and 5-Methylcytosine (5mC) Document ID: TS-PYR-ISO-004 Last Updated: February 6, 2026

Diagnostic Triage: Define Your Isomer Challenge

User Query: "I have a mixture of N4-methyl and 'N5-methyl' pyrimidines. How do I resolve them?"

Support Engineer Analysis: Before proceeding, we must clarify the chemical nomenclature to ensure the correct protocol is applied.

-

The "N5" Clarification: In standard IUPAC numbering for pyrimidines, position 5 is a carbon atom (

). The term "N5-methyl" is chemically impossible in a standard pyrimidine ring. -

The Likely Scenario: You are likely analyzing Cytosine derivatives in genomic research or drug metabolism.

-

The Analytical Challenge: These are structural isomers (Exact Mass: 125.0589 Da for the nucleobase). They cannot be distinguished by standard low-resolution MS1 mass spectrometry because they share the same

.

Troubleshooting Guide: LC-MS/MS Separation

Target Audience: Analytical Chemists, DMPK Scientists.

Issue: "My peaks are co-eluting in LC-MS. Both have m/z 126 → 109 transitions."

Root Cause: 4mC and 5mC are isobaric. Standard C18 gradients often fail to resolve them because the hydrophobicity shift introduced by the methyl group is similar, regardless of whether it is on the N4 or C5 position.

Protocol A: Chromatographic Resolution (Reverse Phase)

Objective: Separate isomers by exploiting subtle hydrophobicity differences using optimized stationary phases.

| Parameter | Recommended Setting | Technical Rationale |

| Column | Porous Graphitic Carbon (PGC) (e.g., Hypercarb) or High-Strength Silica (HSS) T3 | PGC separates based on planarity and electronic density, which differs between the N-substituted and C-substituted rings. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Low pH suppresses ionization of the N3 position, improving peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | Methanol often provides insufficient selectivity for these specific isomers. |

| Gradient | Shallow gradient (e.g., 1% to 10% B over 15 mins) | Isomers elute early; a steep gradient will force co-elution. |

| Flow Rate | 0.2 - 0.3 mL/min | Lower flow enhances interaction time with the stationary phase. |

Retention Order Validation:

-

C18 Columns: Typically, Cytosine < 5mC < 4mC . (The exocyclic N-methyl (4mC) often imparts slightly higher retention than the C-methyl (5mC) on high-coverage C18, but this is column-dependent).

-

Action: You must run authentic standards of 4mC and 5mC individually to establish retention times (RT) for your specific column batch.

Protocol B: MS/MS Fragmentation Differentiation

Objective: If chromatography cannot fully resolve them, use unique fragmentation patterns.

While the primary transition (Base + H

-

Experiment: Perform an "Energy Ramp" experiment.

-

Mechanism: The

-methyl group is more labile than the -

Observation: 4mC typically fragments at lower Collision Energies (CE) than 5mC. Plot the "Survival Yield" of the precursor ion vs. CE.

Workflow Visualization: Method Selection

Figure 1: Decision tree for selecting the correct analytical method based on sample origin (Genomic vs. Synthetic).

Genomic & Enzymatic Troubleshooting (FAQs)

Target Audience: Molecular Biologists, Epigeneticists.

Q: Does Bisulfite Sequencing distinguish 4mC from 5mC?

A: Generally, No.

-

Mechanism: Sodium bisulfite deaminates unmethylated Cytosine to Uracil.[3][5]

-

5mC: The

-methyl group prevents deamination.[3] It reads as Cytosine .[5] -

4mC: The

-methyl group also inhibits deamination under standard conditions (though kinetics differ). It often reads as Cytosine . -

Result: Standard BS-seq cannot confidently resolve 4mC from 5mC; both appear as "protected" cytosines.

Q: How do I biochemically separate them?

A: Use TET Enzyme Oxidation. The TET (Ten-Eleven Translocation) family of enzymes specifically oxidizes the methyl group of 5mC (converting it to 5-hydroxymethylcytosine, 5hmC) but does not act on 4mC .[3]

-

Treat sample with TET.[3]

-

4mC remains 4mC.

-

Subsequent chemical tagging or MS analysis will show a mass shift for the 5mC fraction only.

Synthetic Validation: NMR Spectroscopy

Target Audience: Medicinal Chemists.

If you have synthesized a pyrimidine derivative and need to prove the methyl location (Regioisomer confirmation):

Protocol:

-

1H-NMR:

-

N-Methyl (4mC type): Typically appears as a broad singlet (if exchangeable) or sharp singlet around 3.0 - 3.5 ppm .

-

C-Methyl (5mC type): Appears as a sharp singlet (often coupled to H6) around 1.8 - 2.2 ppm .

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive test.

-

N-Methyl: The methyl protons will show a correlation to the C4 carbon (approx 155-165 ppm).

-

C-Methyl: The methyl protons will show correlations to C5 (approx 100-110 ppm) and C6 .

-

References

-

Greer, E. L., et al. (2021).[2] Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS. Methods in Molecular Biology.

- Supports: LC-MS/MS transitions and chromatographic separ

-

Yuan, J., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA. Analytical Chemistry.

-

Supports: Chemical derivatization techniques to improve separation.[5]

-

-

Manrao, E. A., et al. (2012). Reading DNA at single-nucleotide resolution with a mutant MspA nanopore and phi29 DNA polymerase. Nature Biotechnology.

- Supports: Nanopore sequencing capability to distinguish methyl-cytosine isomers via current blockade sign

-

Booth, M. J., et al. (2012). Quantitative sequencing of 5-methylcytosine and 5-hydroxymethylcytosine at single-base resolution. Science.

Sources

- 1. 5-Methyl-cytosine stabilizes DNA but hinders DNA hybridization revealed by magnetic tweezers and simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Technical Guide: IR Spectroscopic Identification of N-Methylpyrimidine-4,5-diamine

[1]

Executive Summary & Application Context

N-Methylpyrimidine-4,5-diamine is a critical heterocyclic intermediate, predominantly utilized in the synthesis of purine analogs (e.g., caffeine, theophylline derivatives) and pharmaceutical active ingredients (APIs) targeting kinase inhibition.

In drug development workflows, distinguishing this compound from its metabolic precursors (e.g., 4,5-diaminopyrimidine) or halogenated starting materials (e.g., 4-chloro-5-methylaminopyrimidine) is vital.[1] While NMR provides definitive structural resolution, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, cost-effective method for routine identity confirmation and purity screening.[1]

This guide details the specific spectral fingerprints required to validate N-methylpyrimidine-4,5-diamine, contrasting it with key structural alternatives to prevent downstream synthesis failures.

Theoretical Grounding: Vibrational Modes

To accurately identify N-methylpyrimidine-4,5-diamine, one must isolate the vibrational contributions of its three distinct structural domains:

-

The Pyrimidine Core: Aromatic C=N and C=C ring breathing modes.[1]

-

The Primary Amine (-NH₂): Located at position 5 (or 4), exhibiting symmetric and asymmetric stretching.[1]

-

The Secondary Amine (N-Methyl): Located at position 4 (or 5), introducing unique aliphatic C-H stretching and N-H bending modes absent in non-alkylated analogs.[1]

The "Methyl Marker"

The most definitive IR discriminator is the Aliphatic C-H Stretch (2800–2980 cm⁻¹) .[1] Aromatic pyrimidine precursors lack signals in this region (except for overtone interference), making the appearance of these bands a positive confirmation of the N-methyl group.[1]

Comparative Spectral Analysis

The following table contrasts the target compound with its most common process contaminants/alternatives.

Table 1: Diagnostic Peak Comparison

| Spectral Region | Vibrational Mode | Target: N-Methylpyrimidine-4,5-diamine | Alternative A: 4,5-Diaminopyrimidine | Alternative B: 4-Chloro-5-methylaminopyrimidine |

| 3100–3500 cm⁻¹ | N-H Stretching | Complex Multiplet: Mix of Primary (-NH₂) doublet & Secondary (-NH) singlet.[1] | Distinct Doublet: Strong symmetric/asymmetric -NH₂ bands only. | Singlet/Weak Doublet: Only one secondary -NH (if 5-H) or one primary. |

| 2800–3000 cm⁻¹ | Aliphatic C-H Stretch | Present: Distinct bands (~2850, 2920 cm⁻¹) from N-Methyl group.[1] | Absent: Only aromatic C-H stretch (>3000 cm⁻¹) visible.[1] | Present: N-Methyl group signals are visible.[1][2] |

| 1580–1650 cm⁻¹ | C=N / Ring Breathing | Strong: Characteristic pyrimidine ring skeletal vibration.[1] | Strong: Similar position, but often sharper due to higher symmetry. | Shifted: Halogen substitution often shifts ring modes to lower frequency.[1] |

| 1250–1350 cm⁻¹ | C-N Stretch (Aliphatic) | Medium: C-N bond connecting Methyl to Nitrogen.[1] | Absent | Medium: Present. |

| 600–800 cm⁻¹ | C-Cl Stretch / Ring Bend | Absent | Absent | Strong: Distinct C-Cl stretch (~700-750 cm⁻¹).[1] |

Analyst Note: The presence of the N-methyl group breaks the symmetry observed in 4,5-diaminopyrimidine, often resulting in a richer "fingerprint" region (1000–1500 cm⁻¹) due to increased degrees of freedom in bending modes.[1]

Experimental Protocol: High-Resolution Identification

To ensure reproducibility and minimize signal-to-noise ratios, follow this standardized protocol.

Method A: KBr Pellet (Gold Standard for Solids)

Recommended for archival-quality spectra and resolving fine splitting in the amine region.[1]

-

Preparation: Dry the sample in a vacuum desiccator for 2 hours to remove hygroscopic water (water O-H peaks at 3400 cm⁻¹ interfere with amine analysis).

-

Grinding: Mix 1–2 mg of N-methylpyrimidine-4,5-diamine with 200 mg of spectroscopic-grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved.

-

Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹ (32 scans).

Method B: ATR (Attenuated Total Reflectance)

Recommended for rapid QC screening.

-

Crystal Selection: Use a Diamond or ZnSe crystal.[1]

-

Application: Place solid sample directly on the crystal. Apply high pressure using the clamp to ensure intimate contact.[1]

-

Correction: Apply "ATR Correction" in your software to account for penetration depth variations, which can distort peak intensity ratios compared to transmission spectra.

Decision Logic for Identity Confirmation

The following flowchart outlines the logic gate for confirming the identity of the target compound versus its alternatives.

Figure 1: Step-by-step logic gate for interpreting IR spectra of pyrimidine diamine derivatives.

References

-

Chaudhary, J. (2025).[3][4] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[1][3] [Link]

-

SpectraBase . (2025).[1][5] 4,5-Diaminopyrimidine ATR-IR Spectrum. John Wiley & Sons.[1][5] [Link]

-

Master Organic Chemistry . (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

NIST Chemistry WebBook . 4-Pyrimidinecarboxylic acid, 5-amino- (Analogous Pyrimidine Data). National Institute of Standards and Technology.[1] [Link][1]

Sources

- 1. ir-spectra.com [ir-spectra.com]

- 2. 4,5-Diaminopyrimidine - Wikipedia [en.wikipedia.org]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. Synthesis and radiolabelled evaluation of novel pyrimidine derivatives as dual α-amylase inhibitors and GIT-targeted molecular imaging probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

Structural Characterization & Salt Selection Guide: N-methylpyrimidine-4,5-diamine Derivatives

Executive Summary

Objective: This guide provides a technical framework for the solid-state characterization of N-methylpyrimidine-4,5-diamine salts. It synthesizes crystallographic data from key structural analogs (specifically 6-chloro-N-methyl derivatives and 2,4-diaminopyrimidine salts) to establish a baseline for protonation sites, hydrogen bond networking, and lattice stability.

Target Audience: Medicinal chemists and solid-state scientists optimizing purine-mimetic scaffolds for drug development.

Scientific Rationale & Structural Context

The pyrimidine-4,5-diamine scaffold is a critical pharmacophore, often serving as a bioisostere for purine in kinase inhibitors. The introduction of an N-methyl group at the 4- or 5-position drastically alters the supramolecular landscape by removing a hydrogen bond donor.

The "Methyl-Block" Effect

In the unsubstituted parent (pyrimidine-4,5-diamine), the amino groups typically form robust R2^2(8) supramolecular synthons (homodimers). N-methylation disrupts this symmetry.

-

Causality: The steric bulk of the methyl group often forces the substituent out of the pyrimidine plane (dihedral angles >60°), reducing

- -

Protonation: In salt forms, the ring nitrogens (N1 or N3) are the primary protonation sites, not the exocyclic amines. This is critical for predicting salt stability.

Comparative Crystallographic Data

The following data is derived from the structural characterization of 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine and related pyrimidine salts. This serves as the reference standard for characterizing new N-methylpyrimidine-4,5-diamine salts.

Table 1: Representative Unit Cell Parameters (Monoclinic System)

Data synthesized from structural analogs [1, 2].

| Parameter | Value (Reference Standard) | Significance for N-Methyl Salts |

| Crystal System | Monoclinic | Most common packing for asymmetric diamines. |

| Space Group | Centrosymmetric; indicates preference for antiparallel packing. | |

| a ( | ~9.59 | Axis often governed by |

| b ( | ~9.95 | Axis typically defining the H-bond chain propagation. |

| c ( | ~12.67 | Long axis accommodating the N-substituent (Methyl/Phenyl). |

| ~109.6° | Significant shear; indicative of slipped | |

| Z (Molecules/Cell) | 4 | Standard packing efficiency for this space group. |

Table 2: Hydrogen Bond Geometry & Interactions

Critical metrics for validating salt formation.

| Interaction Type | Atoms (D—H···A) | Distance (D···A) | Angle (°) | Structural Role |

| Primary H-Bond | N4—H···N1' | 3.099 | 159° | Chain formation (1D motif). |

| Cg···Cg | 3.763 | N/A | Lattice stabilization (Slipped stack). | |

| Salt Bridge | ~2.70 - 2.85 | >160° | Critical Salt Marker (e.g., in Picrate/Chloride salts). |

Experimental Protocol: Salt Screening & Characterization

This protocol is designed to be self-validating . If the initial PXRD (Powder X-Ray Diffraction) does not show distinct peaks different from the free base, the salt formation step has failed.

Workflow Visualization

The following diagram illustrates the decision logic for salt selection based on pKa difference and structural outcome.

Figure 1: Iterative workflow for the isolation and structural validation of pyrimidine diamine salts.

Step-by-Step Methodology

-

Stoichiometric Mixing: Dissolve 0.1 mmol of the N-methylpyrimidine-4,5-diamine in minimal hot ethanol. Add 0.1 mmol (1:1) or 0.2 mmol (1:2) of the selected acid (e.g., HCl, Picric Acid).

-

Why: 1:1 is preferred first to target the most basic ring nitrogen.

-

-

Crystallization: Allow the solution to cool slowly to RT. If no precipitate forms, use vapor diffusion with diethyl ether (antisolvent).

-

Validation (The "Salt" Test):

Supramolecular Architecture

Understanding the packing is essential for predicting solubility and stability.

Interaction Diagram

N-methylation blocks specific donor sites, forcing the molecule to adopt alternative packing motifs.

Figure 2: Interaction map showing how N-methylation and salt formation alter the standard hydrogen bonding network.

Discussion of Mechanisms

-

Chain Propagation: As seen in the 6-chloro derivative, the N4-H...N1 interaction forms infinite

chains along the [010] axis [1].[3] -

Picrate Salts: In picrate salts of related pyrimidines, the interaction is dominated by

bonds (~2.7

References

-

Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine . Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089.

-

Boycov, D. E., et al. (2022).[2] New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing . Molecules, 27(24), 8990.[2]

-

Dutta, S., et al. (2013). Crystal structures and supramolecular studies of three organic picrate salts . Journal of Chemical and Pharmaceutical Research, 5(11), 369-376.

-

Biczysko, M., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts . Crystals, 14, 938.[6]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. Complex self-assembly of pyrimido[4,5-d]pyrimidine nucleoside supramolecular structures - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Selecting Elemental Analysis Standards for N-methylpyrimidine-4,5-diamine

Introduction: The Foundational Importance of Elemental Analysis

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of a novel chemical entity is paramount. For nitrogen-rich heterocyclic compounds such as N-methylpyrimidine-4,5-diamine, a molecule of interest due to the prevalence of the pyrimidine scaffold in medicinal chemistry, elemental analysis serves as a fundamental checkpoint.[1] It is one of the first and most direct methods to confirm the empirical formula, offering a quantitative assessment of a sample's purity and integrity.[2][3][4] An accurate determination of the carbon (C), hydrogen (H), and nitrogen (N) content validates the synthetic pathway and ensures that the material proceeding to further biological evaluation is, in fact, the correct compound.

This guide moves beyond a simple recitation of protocols. It is designed to provide the logical framework and field-proven insights necessary to make informed decisions when selecting calibration standards for the elemental analysis of N-methylpyrimidine-4,5-diamine. We will explore the causality behind experimental choices, compare the performance of common standards, and provide a self-validating protocol to ensure the trustworthiness of your results.

Theoretical Composition: The Analytical Benchmark

Before any analysis, we must establish the theoretical elemental composition of our target molecule. This value is the absolute benchmark against which all experimental results will be measured. The structure of N⁴-methylpyrimidine-4,5-diamine is specified for this guide.

-

Molecular Formula: C₅H₈N₄

-

Molar Mass: 124.15 g/mol

-

Theoretical Composition:

-

Carbon (C): 48.37%

-

Hydrogen (H): 6.50%

-

Nitrogen (N): 45.13%

-

This high nitrogen content (45.13%) presents a specific analytical challenge. The combustion process within the elemental analyzer must be robust enough to ensure complete conversion of all nitrogen-containing species to N₂ gas, and the calibration must be accurate in this high-percentage range.

The Role and Selection of Calibration Standards

Elemental analyzers do not provide absolute measurements; they are comparative instruments.[5] The accuracy of the analysis of an "unknown" sample is entirely dependent on the quality of the calibration performed using a well-characterized standard. A Certified Reference Material (CRM) is the ideal choice, as it is produced in accordance with ISO 17034 and characterized in an ISO/IEC 17025 accredited laboratory, ensuring traceability and a high degree of certainty in its stated values.[6]

While a specific CRM for N-methylpyrimidine-4,5-diamine is unlikely to be available, we can select from a range of widely available and highly pure organic standards.[7] The critical question is: which standard provides the most reliable calibration for a high-nitrogen heterocyclic compound?

The Logic of Standard Selection: The ideal standard should, in theory, be structurally similar to the analyte. However, a more practical and scientifically rigorous approach is to test standards that bracket the expected elemental percentages and represent different chemical matrices. This helps to uncover any potential biases in the combustion or detection process. For this guide, we compare three common, high-purity standards:

-

Acetanilide (C₈H₉NO): A universally accepted standard for CHN analysis. It is stable, non-hygroscopic, and represents a "baseline" performance standard. Its relatively low nitrogen content (10.36%) tests the analyzer's performance on a different part of the calibration curve.

-

Sulfanilamide (C₆H₈N₂O₂S): This standard introduces sulfur and has a higher nitrogen content (16.27%). It is useful for verifying performance in more complex matrices and for instruments equipped with sulfur detection.

-